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Abstract

Evixapodlin (formerly GS-4224) is a first-in-class, orally bioavailable, small molecule inhibitor
of the programmed cell death ligand 1 (PD-L1).[1][2] Developed by Gilead Sciences, this
symmetrical tetra-aryl compound presents a unique mechanism of action, inducing the
dimerization of PD-L1 to block its interaction with the PD-1 receptor, thereby reactivating anti-
tumor immunity.[1][3] This technical guide provides a comprehensive overview of the discovery,
mechanism of action, preclinical data, and clinical development of Evixapodlin. Detailed
experimental protocols and signaling pathway diagrams are included to support further
research and development in the field of cancer immunotherapy.

Discovery and Rationale

The development of immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies
targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, the intravenous
administration and potential for immune-related adverse events associated with antibody
therapies created a need for alternative treatment modalities.[1] The pursuit of an oral small
molecule inhibitor offered the promise of greater convenience for patients and more flexible
management of toxicities.[1]

Gilead Sciences disclosed the discovery of Evixapodlin (GS-4224) following a process that
identified small molecules with very long off-rates compared to known macrocyclic antibodies.
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[4] The optimization of a tetra-aryl lead compound led to the identification of Evixapodlin as a
potent and selective PD-L1 inhibitor.[4]

Table 1: Physicochemical Properties of Evixapodlin

Property Value Reference(s)
Alternate Names GS-4224, OX-4224 [51[6]
] Symmetrical tetra-aryl small
Chemical Class [1]
molecule
Molecular Weight 691.6 g/mol [1]

) ) PD-L1 Dimerization and PD-
Mechanism of Action _ - [1][3]
1/PD-L1 Interaction Inhibitor

Mechanism of Action

Evixapodlin employs a novel mechanism distinct from antibody-based checkpoint inhibitors. It
binds specifically to two PD-L1 molecules, inducing their homodimerization.[1][3] This
dimerization sterically hinders the binding of PD-L1 to its cognate receptor, PD-1, on T-cells.[1]
The blockade of this critical immune checkpoint reverses T-cell inhibition, leading to enhanced
T-cell activation and subsequent tumor cell lysis.[1][2] A key characteristic of Evixapodlin is
that its potency is directly proportional to the density of PD-L1 on the cell surface, allowing for
selective engagement with PD-L1-high cells.[1][2]

Signaling Pathways

The PD-1/PD-L1 axis is a crucial negative regulator of T-cell function. In the tumor
microenvironment, activated T-cells release cytokines such as interferon-gamma (IFN-y).[7]
IFN-y can, in turn, upregulate the expression of PD-L1 on tumor cells through the JAK/STAT
signaling pathway, creating an adaptive immune resistance mechanism.[8][9][10] By blocking
the PD-1/PD-L1 interaction, Evixapodlin effectively disrupts this negative feedback loop.
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Diagram 1: IFN-y-mediated upregulation of PD-L1 and subsequent T-cell inhibition.
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Diagram 2: Evixapodlin's mechanism of action via PD-L1 dimerization.

Preclinical Development
In Vitro Activity
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Evixapodlin has demonstrated potent activity in a variety of in vitro assays. It effectively
inhibits the human PD-1/PD-L1 protein-protein interaction and shows target occupancy in
human cancer cell lines.[4][5] Its activity is enhanced in cells with higher PD-L1 expression,
underscoring its selective engagement mechanism.[4]

Table 2: In Vitro Activity of Evixapodlin

Assay Metric Value Reference(s)
PD-1/PD-L1

, ICso 0.213 nM [5]
Interaction

Target Occupancy

ECso 4 nM [4]
(MDA-MB-231 cells)
Target Occupanc
J ) pancy ECso 11 nM [4]
(PD-L1 high cells)
T-Cell Mediated
ECso 12 + 15 nM [1]

Tumor Killing

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in animal models established the oral bioavailability and pharmacokinetic
profile of Evixapodlin.[4] In a human PD-L1-expressing MC38 mouse tumor model,
Evixapodlin demonstrated significant tumor growth inhibition, comparable to the anti-PD-L1
antibody atezolizumab.[1][4]

Table 3: Pharmacokinetic Parameters of Evixapodlin in Preclinical Species (1 mg/kg V)
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. _ Blood Vol. of
. Bioavailabil . o Reference(s
Species . Clearance Half-life (h) Distribution
i
L (L/h/kg) (Vss, LIkg)
Rat 29% 0.28 9.0 1.5 [4]
Dog 68% 0.67 10.7 3.2 [4]
Cynomolgus
41% 0.25 9.4 1.2 [4]
Monkey

Table 4: In Vivo Pharmacokinetics of Evixapodlin in a Human PD-L1 Expressing Mouse Model

(Once Daily Dosing)

Dose (mg/kg) Cmax (M) AUCo-24 (UM-h) Reference(s)
1 0.41 4.9 [4]
10 3.2 18.6 [4]
50 15.9 152 [4]

Clinical Development

A Phase 1, open-label, dose-escalation study (NCT04049617) was conducted to evaluate the
safety, tolerability, pharmacokinetics, and efficacy of Evixapodlin in patients with advanced
solid tumors.[1][11]

Table 5: Summary of Phase 1 Clinical Trial (NCT04049617) Design
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Parameter Description Reference(s)

Open-label, multicenter,
Study Design sequential dose-escalation [1]
(3+3 design)

18 patients with advanced
Population solid tumors refractory to [1][11]

standard therapy

400 mg, 700 mg, 1000 mg,
Dose Cohorts ) [1]
and 1500 mg once daily (QD)

Characterize safety and
tolerability; determine
Primary Objectives Maximum Tolerated Dose [11]
(MTD) and Recommended
Phase 2 Dose (RP2D)

The study showed that Evixapodlin was well-tolerated at doses up to 1500 mg QD, with no
dose-limiting toxicities observed.[12] Dose-proportional increases in plasma exposure were
seen, and pharmacokinetic data supported once-daily dosing.[12] On-target biomarker activity
was confirmed, including engagement of PD-L1 and induction of immune-related
pharmacodynamic responses.[2] However, no objective responses were observed in the 18
patients treated.[12] The study was discontinued by Gilead for business reasons in favor of a
more advanced asset.[1][11] Subsequently, OmRx Oncology has licensed Evixapodlin
(renaming it OX-4224) and initiated a Phase 2 trial in non-small cell lung cancer (NSCLC).[6]
[13]

Detailed Experimental Protocols
PD-L1 Dimerization Assay

This assay quantifies the ability of Evixapodlin to induce PD-L1 dimerization.[1]

o Cell Line Engineering: Engineer cells to express PD-L1 fused to two different subunits of a
reporter enzyme (e.g., luciferase).
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» Compound Treatment: Treat the engineered cells with varying concentrations of
Evixapodlin.

o Dimerization and Signal Generation: If Evixapodlin induces PD-L1 dimerization, the enzyme
subunits are brought into close proximity, forming a functional enzyme.

» Signal Detection: Add a cell-permeable substrate for the enzyme and measure the resulting
luminescent signal. The signal intensity is proportional to the extent of PD-L1 dimerization. A
control cell line expressing PD-L2 is used to confirm selectivity.[1]

In Vitro T-Cell Mediated Tumor Lysis Assay

This protocol assesses the ability of Evixapodlin to enhance T-cell killing of tumor cells.[1]

o Cell Culture: Co-culture human CD8+ T-cells from an HLA-A2+ donor with GFP-expressing,
HLA-A2+ MDA-MB-231 breast carcinoma cells to form three-dimensional tumor spheroids.

o Treatment: Add serial dilutions of Evixapodlin or a control antibody (e.g., atezolizumab) to
the co-culture.

 Incubation: Incubate the co-culture for a specified period (e.g., 72 hours) to allow for T-cell-
mediated killing.

o Data Acquisition: Measure the reduction in the GFP signal, which corresponds to the lysis of
the tumor cells.

e Analysis: Normalize the tumor lysis data to the positive control (atezolizumab) to determine
the potency (ECso) and maximum efficacy of Evixapodlin.[1]
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Diagram 3: Experimental workflow for the in vitro tumor lysis assay.

Clinical Target Occupancy (TO) Assay

This protocol measures the extent to which Evixapodlin binds to its target (PD-L1) on
peripheral immune cells from patients.[1]
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Sample Collection: Collect heparinized whole blood samples from patients at various time
points during treatment.

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll density
gradient centrifugation.

Cryopreservation: Cryopreserve isolated PBMCs for batched analysis.

Staining: Thaw cells and stain with a cocktail of fluorescently labeled antibodies to identify T-
cell subsets (e.g., CD3, CD4, CD8) and to detect the amount of free (unbound) PD-L1 on the
cell surface. A viability dye is included to exclude dead cells.

Control: A replicate sample is pre-treated with a saturating concentration of an unlabeled PD-
L1 blocking antibody to serve as a positive control for 100% target occupancy.

Flow Cytometry: Acquire data on a flow cytometer.

Data Analysis: Analyze the flow cytometry data to quantify the level of free PD-L1 on specific
T-cell populations, and calculate target occupancy relative to pre-dose levels and the positive
control.
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Diagram 4: Experimental workflow for the clinical target occupancy assay.

Conclusion and Future Directions
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Evixapodlin is a potent, selective, and orally bioavailable small molecule inhibitor of PD-L1
with a unique dimerization-based mechanism of action. Preclinical data demonstrated
promising anti-tumor activity comparable to approved antibody therapies.[1] While the initial
Phase 1 study in advanced solid tumors did not show objective responses and was halted by
the sponsor, the compound was well-tolerated and showed clear evidence of on-target
pharmacodynamic activity.[2][12] The continued development of Evixapodlin (as OX-4224) by
OmRx Oncology in a Phase 2 trial for NSCLC highlights the continued interest in this molecule
and the potential for oral small molecule checkpoint inhibitors to offer a valuable alternative in
the cancer immunotherapy landscape.[6][13] Further research will be critical to identify the
patient populations and potential combination strategies where Evixapodlin may provide the
most significant clinical benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Evixapodlin: A Technical Guide to a Novel Oral PD-L1
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b8144761#discovery-and-development-of-evixapodlin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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